Cas no 1186634-98-9 (1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine)

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine is a specialized heterocyclic compound featuring a cyclopropyl-substituted pyrazole core linked to a piperidine moiety via a carbonyl bridge. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The cyclopropyl group enhances metabolic stability, while the pyrazole-piperidine framework offers versatility in binding interactions, particularly in targeting central nervous system (CNS) and enzyme-related pathways. Its well-defined synthetic route ensures high purity and reproducibility, suitable for research applications requiring precise molecular scaffolds. The compound's balanced lipophilicity and rigidity further support its utility in optimizing pharmacokinetic profiles for bioactive molecules.
1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine structure
1186634-98-9 structure
商品名:1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
CAS番号:1186634-98-9
MF:C12H17N3O
メガワット:219.283
CID:3165698
PubChem ID:40008644

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine 化学的及び物理的性質

名前と識別子

    • 1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
    • 1186634-98-9
    • (5-cyclopropyl-1H-pyrazol-3-yl)-piperidin-1-ylmethanone
    • (3-cyclopropyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
    • (5-Cyclopropyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
    • 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
    • 1-(5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBONYL)PIPERIDINE
    • CS-0316632
    • STK903305
    • AKOS016401439
    • CHEMBL4924227
    • Z321209620
    • BS-3343
    • AKOS005655806
    • CCG-316196
    • インチ: InChI=1S/C12H17N3O/c16-12(15-6-2-1-3-7-15)11-8-10(13-14-11)9-4-5-9/h8-9H,1-7H2,(H,13,14)
    • InChIKey: WTZRRIUQKQWQAN-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3

計算された属性

  • せいみつぶんしりょう: 219.137162174Da
  • どういたいしつりょう: 219.137162174Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 49Ų

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-3343-10MG
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
10mg
£63.00 2023-09-09
TRC
C108700-50mg
1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9
50mg
$ 205.00 2022-06-06
TRC
C108700-100mg
1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9
100mg
$ 335.00 2022-06-06
Key Organics Ltd
BS-3343-0.5G
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
0.5g
£164.00 2023-09-09
Key Organics Ltd
BS-3343-1MG
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
1mg
£37.00 2023-09-09
Key Organics Ltd
BS-3343-5G
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
5g
£812.00 2023-09-09
Chemenu
CM488040-1g
(3-Cyclopropyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
1186634-98-9 97%
1g
$398 2022-06-14
Key Organics Ltd
BS-3343-5MG
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
5mg
£46.00 2023-09-09
A2B Chem LLC
AI11994-5mg
1-(3-Cyclopropyl-1h-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI11994-100mg
1-(3-Cyclopropyl-1h-pyrazole-5-carbonyl)piperidine
1186634-98-9 >97%
100mg
$404.00 2024-04-20

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine 関連文献

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidineに関する追加情報

1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine: A Comprehensive Overview

The compound with CAS No. 1186634-98-9, known as 1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine, has garnered significant attention in the field of organic chemistry and drug discovery. This molecule is a derivative of piperidine, a six-membered saturated heterocyclic amine, which is widely used in pharmaceuticals due to its unique pharmacokinetic properties. The cyclopropyl group attached to the pyrazole ring introduces additional structural complexity, enhancing the molecule's potential for binding to various biological targets.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The cyclopropyl substituent in this compound has been shown to improve drug-like properties such as solubility and permeability, making it a promising candidate for further exploration in therapeutic applications. Researchers have also investigated the piperidine backbone for its ability to form hydrogen bonds, which is crucial for interactions with protein targets.

One of the most exciting developments involving this compound is its role in targeted cancer therapy. Preclinical studies have demonstrated that 1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine exhibits selective inhibitory activity against certain oncogenic kinases. This selectivity is attributed to the unique spatial arrangement of the cyclopropyl and pyrazole groups, which allow precise binding to the active site of the kinase enzymes.

In addition to its therapeutic potential, this compound has also been explored in the context of materials science. The pyrazole ring's aromaticity and electron-withdrawing properties make it suitable for applications in organic electronics. Recent research has focused on incorporating this molecule into polymer frameworks for use in flexible electronics and sensors.

The synthesis of 1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization with the piperidine moiety. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions, making large-scale production more feasible.

From an environmental standpoint, researchers have also evaluated the eco-friendliness of this compound. Studies indicate that it has a relatively low toxicity profile and degrades efficiently under aerobic conditions, reducing its environmental footprint. These findings are particularly relevant for industries seeking sustainable chemical solutions.

Looking ahead, ongoing research aims to further optimize the structure of 1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine to enhance its bioavailability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory studies to clinical trials.

In conclusion, CAS No. 1186634-98-9 represents a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool in both therapeutic development and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various fields in science and technology.

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